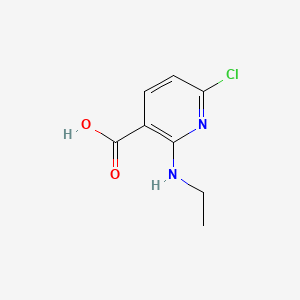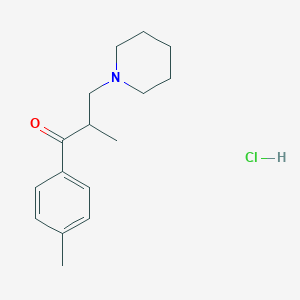
6-Chloro-2-ethylaminonicotinic acid
Descripción general
Descripción
Nicotinic acid derivatives are critical intermediates in pharmaceutical synthesis, particularly in developing kinase inhibitors or antimicrobial agents. The ethylamino substituent may enhance solubility or modulate electronic effects compared to smaller substituents like methyl or hydroxyl groups. However, specific data on this compound’s synthesis, reactivity, or applications are absent in the evidence; thus, the analysis below focuses on structurally related chloro-substituted nicotinic acids with varying functional groups.
Métodos De Preparación
The synthesis of 6-Chloro-2-ethylaminonicotinic acid typically involves the chlorination of 2-ethylaminonicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process may also involve the use of solvents like dichloromethane or chloroform to facilitate the reaction. Industrial production methods may employ similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
6-Chloro-2-ethylaminonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Chloro-2-ethylaminonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is utilized in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-ethylaminonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethylamino groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
The following chloro-substituted nicotinic acids are compared based on molecular structure, substituent effects, and available data from the evidence:
Table 1: Structural and Molecular Comparison
Key Differences and Implications:
Substituent Type and Reactivity: 6-Amino-2-chloronicotinic acid (): The amino group (-NH₂) at position 2 may increase nucleophilicity, facilitating reactions like acylation or alkylation. Chlorine at position 6 could enhance electrophilic aromatic substitution reactivity . This compound’s molecular weight (171.58 g/mol) is slightly lower than amino analogs due to the absence of a nitrogen atom in the substituent . 6-Chloro-2-hydroxynicotinic acid (): The hydroxyl (-OH) group at position 2 increases polarity, improving solubility in aqueous solvents. This property is advantageous in drug formulation .
Synthetic Utility: Compounds like 2-Amino-6-chloronicotinic acid (CAS 58584-92-2, ) are used as intermediates in agrochemicals, with similarity scores (0.82–0.84) indicating structural relevance to other bioactive molecules . 2-Chloro-6-methylnicotinic acid () is commercially available (TCI America) with high purity (98.0+%), suggesting its utility in scalable synthesis .
For example, amino and hydroxyl groups often enhance binding to biological targets, while methyl or methoxy groups may improve metabolic stability .
Actividad Biológica
6-Chloro-2-ethylaminonicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antimalarial, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of a chlorine atom and an ethylamino group. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of nicotinic acid, including this compound, displayed strong inhibitory effects against various Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus. The inhibition zones for these bacteria were reported to exceed 10 mm, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | Bacillus subtilis | >10 |
| Staphylococcus aureus | >10 | |
| Escherichia coli | <10 |
This data suggests that while the compound is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria is limited.
Antimalarial Activity
The antimalarial potential of this compound has also been explored. Compounds similar in structure have been reported to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI), a critical component for malaria protozoa survival. This mechanism suggests that derivatives of nicotinic acid could serve as leads for developing new antimalarial agents .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, studies suggest that it may act as a noncompetitive inhibitor for enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism . This inhibition mechanism could be beneficial for managing conditions like diabetes.
Case Studies
A noteworthy case study involved the synthesis and evaluation of various nicotinic acid derivatives, including this compound. The results indicated that modifications to the amino group significantly influenced the antimicrobial efficacy. For example, compounds with electron-withdrawing groups showed enhanced activity against Bacillus subtilis compared to those with electron-donating groups .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 6-Chloro-2-ethylaminonicotinic acid, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves coupling 6-chloronicotinic acid derivatives with ethylamine using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activating agents such as HOBt (hydroxybenzotriazole). For example, triethylamine is added to stabilize the reaction environment, and NH4Cl may serve as a proton scavenger . Key variables include solvent choice (e.g., DMF for solubility), temperature (room temperature vs. heated), and stoichiometric ratios of reagents. Yield optimization typically requires iterative adjustments to these parameters, monitored via TLC or HPLC.
Q. Which analytical techniques are most reliable for purity assessment, and how are they calibrated?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for quantifying impurities. Calibration curves should be constructed using certified reference standards of the compound. Complementary techniques like NMR (1H/13C) and mass spectrometry (HRMS) validate structural integrity. For trace metal analysis, ICP-MS is recommended, especially if the compound is used in catalytic studies .
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer: Stability studies should be conducted in buffered solutions (pH 3–9) at controlled temperatures (e.g., 25°C and 40°C). Samples are analyzed periodically via HPLC to track degradation products. For example, acidic conditions (pH < 5) may promote hydrolysis of the ethylamino group, while alkaline conditions (pH > 8) could lead to dechlorination. Kinetic modeling (e.g., first-order decay) quantifies degradation rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line viability, serum concentration). A systematic meta-analysis should compare:
- Experimental protocols : Check for differences in solvent (DMSO concentration), exposure time, and positive/negative controls.
- Data normalization : Ensure activity is reported relative to appropriate baselines (e.g., untreated cells vs. vehicle controls).
- Statistical power : Assess sample sizes and error margins; small datasets may inflate false positives .
Q. What strategies are effective for tracking metabolites of this compound in environmental or biological systems?
Methodological Answer: Isotopic labeling (e.g., 13C or 15N) combined with LC-MS/MS enables precise metabolite identification. For environmental samples, solid-phase extraction (SPE) followed by high-resolution mass spectrometry (HRMS) isolates degradation products. In biological systems, microsomal incubation (e.g., liver microsomes) coupled with time-resolved metabolomics identifies phase I/II metabolites. Reference databases like HMDB or METLIN aid annotation .
Q. How can surface adsorption phenomena interfere with electrochemical detection of this compound?
Methodological Answer: Adsorption onto electrode surfaces (e.g., gold arrays) may reduce signal sensitivity. Mitigation strategies include:
- Surface passivation : Coat electrodes with self-assembled monolayers (e.g., 11-mercaptoundecanoic acid) to block non-specific binding.
- Buffer optimization : Add surfactants (e.g., Tween-20) or increase ionic strength to minimize hydrophobic interactions.
- Regeneration protocols : Use pulsed potentials or chemical rinses (e.g., ethanolamine) to restore electrode activity .
Q. Data Analysis and Validation
Q. What statistical methods are appropriate for reconciling variability in spectroscopic or chromatographic data?
Methodological Answer:
- Multivariate analysis : PCA (principal component analysis) identifies outliers in datasets with high dimensionality (e.g., FTIR spectra).
- Error propagation : Apply Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., reaction rate constants).
- Robust regression : Use iteratively reweighted least squares (IRLS) to downweight outliers in calibration curves .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
Methodological Answer: Cross-validate computational models (e.g., DFT calculations) with experimental
Propiedades
IUPAC Name |
6-chloro-2-(ethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-10-7-5(8(12)13)3-4-6(9)11-7/h3-4H,2H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPWEDGPJWJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














